molecular formula C12H10BrNO3 B13649077 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

Cat. No.: B13649077
M. Wt: 296.12 g/mol
InChI Key: SOPDWZDHHDCLSZ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a bromophenyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the bromination of 2-phenylacetic acid to obtain 2-bromophenylacetic acid. This intermediate is then subjected to cyclization with hydroxylamine to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid
  • 3-(2-Fluorophenyl)-5-ethylisoxazole-4-carboxylic acid
  • 3-(2-Iodophenyl)-5-ethylisoxazole-4-carboxylic acid

Uniqueness

3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

3-(2-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16)

InChI Key

SOPDWZDHHDCLSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2Br)C(=O)O

Origin of Product

United States

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